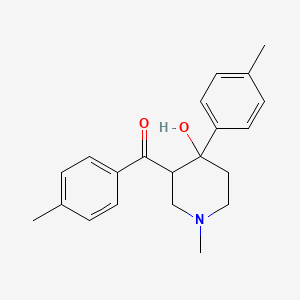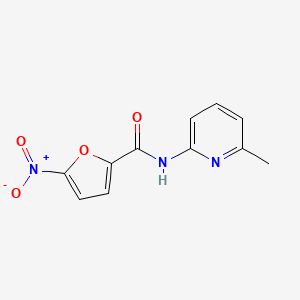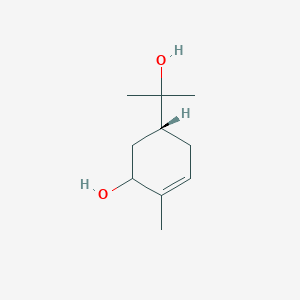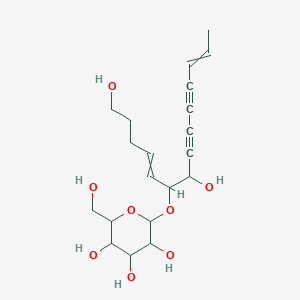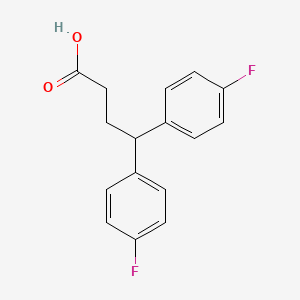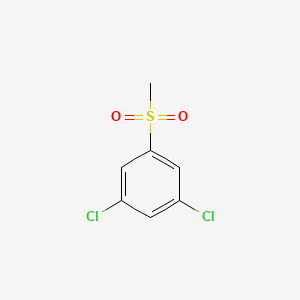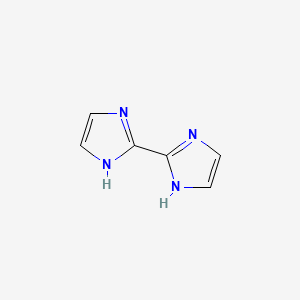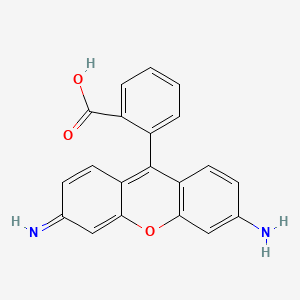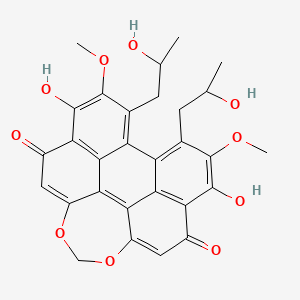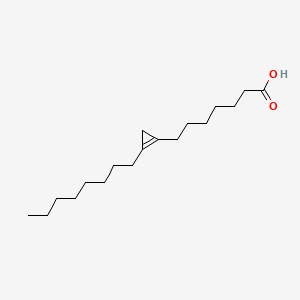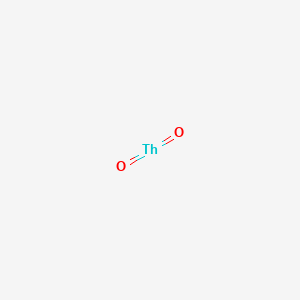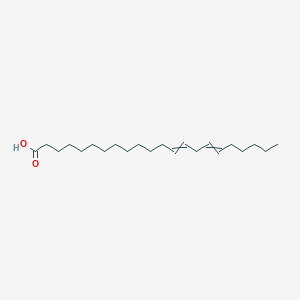
Docosa-13,16-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosadienoate (22:2n6), also known as 13, 16-docosadienoic acid, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Docosadienoate (22:2n6) is considered to be a practically insoluble (in water) and relatively neutral molecule. Docosadienoate (22:2n6) has been detected in multiple biofluids, such as feces, blood, and urine. Within the cell, docosadienoate (22:2n6) is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Aplicaciones Científicas De Investigación
Cognitive Function and Neurodevelopment
DHA is a major structural component of the brain and is crucial for cognitive development and function. Research suggests that DHA supports brain health across the lifespan, from fetal development to aging. It has been linked to improved cognitive outcomes in infants when consumed by mothers during pregnancy and lactation. In adults, DHA supplementation has been associated with benefits for memory and cognitive function, potentially reducing the risk of cognitive decline in older adults (Lauritzen et al., 2016).
Cardiovascular Health
DHA is known for its cardiovascular benefits, attributed to its anti-inflammatory and anti-arrhythmic properties. It has been shown to contribute to heart health by improving lipid profiles, reducing triglycerides, and potentially lowering the risk of heart disease. The mechanisms through which DHA exerts these effects include altering cell membrane fluidity, modulating inflammatory responses, and impacting heart rate variability (Tabbaa et al., 2013).
Mental Health
Emerging research indicates a potential role for DHA in mental health, including the prevention and treatment of psychiatric disorders such as depression and schizophrenia. DHA's anti-inflammatory effects are believed to contribute to its beneficial impact on mental health, potentially by modulating neurotransmitter pathways and brain function (Medema et al., 2016).
Neurodegenerative Diseases
DHA is of significant interest in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its neuroprotective properties may help in the prevention or slowing of neurodegenerative processes. DHA can influence brain health by supporting neuron function, maintaining synaptic plasticity, and reducing neuroinflammation (Janssen & Kiliaan, 2014).
Eye Health
DHA is a key component of retinal health, vital for maintaining visual acuity and overall eye health. It is particularly crucial during the early stages of life for visual development but continues to play a role in preventing age-related ocular conditions (Hachem & Nacir, 2022).
Propiedades
Nombre del producto |
Docosa-13,16-dienoic acid |
|---|---|
Fórmula molecular |
C22H40O2 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
docosa-13,16-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24) |
Clave InChI |
HVGRZDASOHMCSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)O |
Sinónimos |
13,16-cis,cis-docosadienoic acid 13,16-DA 13,16-docosadienoic acid 13-cis,16-cis-docosadienoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B1206575.png)
![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1206576.png)
